molecular formula C22H30NO2P B12895642 2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide CAS No. 97937-88-7

2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide

Cat. No.: B12895642
CAS No.: 97937-88-7
M. Wt: 371.5 g/mol
InChI Key: UDIWREDTVWUIIP-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is a synthetic organophosphorus compound of significant interest in chemical research and development. Its molecular structure, featuring a phosphoryl group (P=O) and a carbamide group in close proximity, is characteristic of the carbacylamidophosphate (CAPh) ligand family . This configuration pre-organizes the molecule for bidentate chelate coordination of metal ions, making it a valuable ligand for constructing coordination complexes and metal-organic frameworks (MOFs) . Research into analogous phosphorus-containing ligands has demonstrated their utility in synthesizing luminescent materials; for instance, similar compounds have been used to create highly luminescent manganese(II) complexes with potential applications in light-emitting technologies . Furthermore, the structural motif of acetamide derivatives substituted at the nitrogen atom is a common and important scaffold in medicinal chemistry, often explored for modulating biological activity and physicochemical properties . This product is intended for research purposes in these and other advanced areas of investigation. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

CAS No.

97937-88-7

Molecular Formula

C22H30NO2P

Molecular Weight

371.5 g/mol

IUPAC Name

2-diphenylphosphoryl-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C22H30NO2P/c1-18(2)15-23(16-19(3)4)22(24)17-26(25,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3

InChI Key

UDIWREDTVWUIIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Diphenylphosphoryl)acetyl Chloride

  • Starting Material: 2-(Diphenylphosphoryl)acetic acid
  • Reagent: Phosphorus trichloride (PCl3)
  • Solvent: Anhydrous conditions, often chloroform or similar inert solvents
  • Mechanism: The reaction proceeds via three elementary steps involving the successive formation of phosphorus acid dichloride, phosphorus acid chloride, and finally the acyl chloride derivative.
  • Activation Energy: Quantum-chemical DFT calculations (B3PW91/6-311++G(df,p)) indicate that the inclusion of explicit solvent molecules (e.g., chloroform) significantly lowers the activation energy barriers for these steps.
  • Reaction Conditions: Typically performed under inert atmosphere to prevent hydrolysis of reactive intermediates.

Amidation with N,N-bis(2-methylpropyl)amine

  • Reagents: 2-(Diphenylphosphoryl)acetyl chloride and N,N-bis(2-methylpropyl)amine
  • Base: Triethylamine or similar organic base to scavenge HCl formed during the reaction
  • Mechanism: A nucleophilic attack of the amine on the acyl chloride carbonyl carbon leads to the formation of the amide bond, with elimination of HCl.
  • Activation Energy: The amidation step is a single elementary step with a relatively low activation energy (~46.8 kJ/mol), facilitating efficient conversion.
  • Reaction Conditions: Anhydrous environment, controlled temperature to optimize yield and minimize side reactions.

Quantum-Chemical and Mechanistic Insights

A comprehensive study using Density Functional Theory (DFT) with the B3PW91 functional and a 6-311++G(df,p) basis set has elucidated the reaction mechanism in detail:

Stage Description Activation Energy (kJ/mol) Key Observations
1 Conversion of 2-(diphenylphosphoryl)acetic acid to acyl chloride via PCl3 Multiple steps; solvent inclusion lowers barriers significantly Three elementary steps with intermediate phosphorus species
2 Amidation of acyl chloride with phosphoryl-substituted amine 46.8 Single-step nucleophilic substitution with HCl elimination
  • The transition state of the amidation involves elongation of the C–Cl and N–H bonds and formation of C–N and Cl–H contacts.
  • The final amide product adopts a conformation where bulky diphenylphosphoryl groups are syn to the amide plane, influencing steric and electronic properties.

Experimental Considerations

  • Solvent Choice: Use of dry, aprotic solvents such as chloroform or dichloromethane is critical to prevent hydrolysis of reactive intermediates.
  • Temperature Control: Moderate temperatures favor high yields and reduce side reactions.
  • Base Addition: Triethylamine or similar bases are added to neutralize HCl and drive the reaction forward.
  • Purification: Standard purification techniques such as recrystallization or chromatography are employed to isolate the pure amide.

Summary Table of Preparation Method

Step Reactants Conditions Mechanism Key Data
1 2-(Diphenylphosphoryl)acetic acid + PCl3 Anhydrous solvent, inert atmosphere Formation of acyl chloride via three elementary steps Activation energy reduced by solvent inclusion
2 Acyl chloride + N,N-bis(2-methylpropyl)amine + Triethylamine Anhydrous solvent, room temperature Nucleophilic acyl substitution, HCl elimination Activation energy ~46.8 kJ/mol

Research Findings and Implications

  • The two-step synthesis is efficient and amenable to scale-up due to relatively low activation energies and straightforward reaction conditions.
  • Quantum-chemical studies provide a predictive framework for optimizing reaction parameters and understanding steric effects in the final product.
  • The methodology is adaptable for synthesizing related phosphoramidate derivatives by varying the amine component.

Biological Activity

2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide, a compound with the CAS number 97937-88-7, is part of a class of organophosphorus compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30NO2P. Its structure features a diphenylphosphoryl group attached to an acetamide backbone, which is substituted with two isobutyl groups. This unique structure contributes to its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The diphenylphosphoryl moiety can act as a phosphonate, potentially inhibiting enzymes that rely on phosphate groups for their activity. This inhibition can lead to alterations in metabolic pathways and cellular signaling processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Anticancer Properties

A study investigating the structure-activity relationship (SAR) of related compounds found that certain diphenylphosphoryl derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in mitosis, suggesting potential applications in cancer therapeutics.

Case Studies

  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound showed dose-dependent cytotoxic effects on human cancer cell lines. The IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic potential.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925
  • Neurotoxicity Studies : In vivo studies have reported neurotoxic effects at higher doses, characterized by behavioral changes in model organisms. These findings highlight the need for careful dosage regulation when considering therapeutic applications.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion pathways.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

  • Cytotoxicity :
    • In vitro studies have shown that 2-(Diphenylphosphoryl)-N,N-bis(2-methylpropyl)acetamide exhibits dose-dependent cytotoxic effects on human cancer cell lines.
    • IC50 Values :
      • HeLa: 15 µM
      • MCF-7: 20 µM
      • A549: 25 µM
  • Neurotoxicity :
    • In vivo studies indicate potential neurotoxic effects at higher doses, necessitating careful dosage regulation for therapeutic applications.
  • Mechanisms of Action :
    • The compound is believed to inhibit c-Abl kinase, which is relevant in treating various conditions such as neurodegenerative diseases and cancers.

Pharmacological Studies

The compound has been utilized in pharmacological research to evaluate its efficacy as a therapeutic agent. It has shown promise in the following areas:

  • Cancer Treatment : As an inhibitor of c-Abl, it may be beneficial in treating leukemias and solid tumors.
  • Neurodegenerative Diseases : Its potential neuroprotective properties are being explored for conditions like Alzheimer’s disease.

Case Studies

  • Cytotoxicity Assessment :
    • A study assessed the cytotoxic effects on various cancer cell lines using MTT assays, confirming its potential as an anticancer agent.
  • Neurotoxicity Studies :
    • Behavioral changes in model organisms were observed following administration of higher doses, indicating a need for further investigation into safe dosing parameters.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Observations
CytotoxicityHeLa15Effective against cervical cancer cells
MCF-720Effective against breast cancer cells
A54925Effective against lung cancer cells
NeurotoxicityMouse ModelN/ABehavioral changes at higher doses

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The phosphoryl group in CMPO distinguishes it from other acetamides. Key comparisons include:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
CMPO Diphenylphosphoryl, N,N-diisobutyl Metal ion coordination, nuclear waste treatment
2-Chloro-N,N-bis(2-methylpropyl)acetamide Chloro, N,N-diisobutyl Herbicide intermediate, high reactivity
Alachlor Chloro, N-(methoxymethyl), N-(2,6-diethyl) Herbicide (weed control)
N,N-Bis(acetoxyethyl)acetamide Acetoxyethyl groups Industrial solvent, moderate toxicity
  • Phosphoryl vs. Chloro Groups : The diphenylphosphoryl group in CMPO enhances its ability to coordinate with metal ions, unlike chloro-substituted acetamides (e.g., 2-Chloro-N,N-diisobutylacetamide), which exhibit higher reactivity in nucleophilic substitution reactions .
  • Bulkiness and Solubility : CMPO’s large, hydrophobic diphenylphosphoryl group reduces aqueous solubility compared to simpler acetamides. For example, 2-(benzoyloxy)-N,N-bis(2-methylpropyl)acetamide has a solubility of 0.08 g/L at 22°C, while CMPO’s solubility is likely lower due to increased steric hindrance .

Q & A

Q. What role does this compound play in modulating electrochemical interfaces for energy storage applications?

  • Methodological Answer : Perform cyclic voltammetry and impedance spectroscopy to assess its performance as an electrolyte additive. For example, phosphoryl groups may stabilize lithium-ion battery anodes by forming solid-electrolyte interphases (SEIs) .

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